

# Physical and chemical properties of 1-Benzyl-4-methylpiperidin-3-one hydrochloride.

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## Compound of Interest

Compound Name: 1-Benzyl-4-methylpiperidin-3-one  
hydrochloride

Cat. No.: B1392318

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## An In-depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-one hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Benzyl-4-methylpiperidin-3-one hydrochloride** is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It is recognized primarily as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][2] The structural integrity and purity of this precursor are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physical and chemical properties of **1-Benzyl-4-methylpiperidin-3-one hydrochloride**, alongside recommended protocols for its analysis and handling, to support researchers in its effective utilization.

### Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-Benzyl-4-methylpiperidin-3-one hydrochloride** is essential for its proper handling, storage, and application in synthetic chemistry. While some experimental values are not widely published, the following table summarizes the key known and computed properties.

Property	Value	Source
Chemical Name	1-Benzyl-4-methylpiperidin-3-one hydrochloride	[3]
CAS Number	1303968-15-1	[3]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> ClNO	[3]
Molecular Weight	239.74 g/mol	[3]
Appearance	White to off-white solid	[1]
Melting Point	Not available. Experimental determination is recommended.	
Boiling Point	Not available.	
Solubility	Sparingly soluble in water; Soluble in organic solvents.[4] Quantitative data is not readily available and should be determined experimentally for specific solvent systems.	[4]
Storage	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[1]	[1]

## Structural Elucidation

The molecular structure of **1-Benzyl-4-methylpiperidin-3-one hydrochloride** is characterized by a piperidinone ring substituted with a benzyl group at the nitrogen atom and a methyl group at the 4-position. The hydrochloride salt form enhances its stability and modifies its solubility profile.

Caption: 2D structure of **1-Benzyl-4-methylpiperidin-3-one hydrochloride**.

## Spectroscopic Characterization

While specific spectra for **1-Benzyl-4-methylpiperidin-3-one hydrochloride** are often proprietary to chemical suppliers, this section outlines the expected spectral characteristics and provides a general methodology for acquiring and interpreting the data.<sup>[5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.5 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the piperidine ring protons, along with a doublet for the methyl group protons.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically downfield), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperidine ring and the methyl group.

Experimental Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of **1-Benzyl-4-methylpiperidin-3-one hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O).
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Assign the peaks to the corresponding protons and carbons based on their chemical shifts, multiplicities, and integration values.

## Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1730 cm<sup>-1</sup>. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching vibrations.

Experimental Protocol for FTIR Analysis:

- **Sample Preparation:** Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Record the spectrum over the standard mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- **Interpretation:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the free base ( $\text{C}_{13}\text{H}_{17}\text{NO}$ ) is expected.

Experimental Protocol for Mass Spectrometry Analysis:

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Analysis:** Acquire the mass spectrum and identify the molecular ion peak.
- **Fragmentation Analysis:** Analyze the fragmentation pattern to confirm the structure of the molecule.

## Analytical Methodologies

The purity of **1-Benzyl-4-methylpiperidin-3-one hydrochloride** is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the recommended technique for purity assessment and assay.

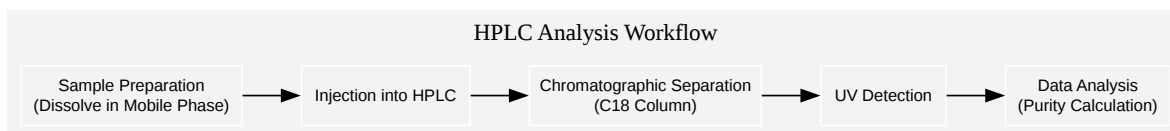
## Purity Determination by HPLC

A reverse-phase HPLC method can be developed and validated for the routine analysis of this compound.

Illustrative HPLC Method Parameters:

Parameter	Recommended Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (to be determined by UV scan)
Injection Volume	10 µL
Column Temperature	30°C

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7]



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Caption: General workflow for HPLC purity analysis.

## Stability and Storage

Proper storage and handling are crucial to maintain the integrity of **1-Benzyl-4-methylpiperidin-3-one hydrochloride**.

## Storage Conditions

It is recommended to store the compound in a tightly sealed container at 2-8°C, under an inert atmosphere such as nitrogen or argon, to prevent degradation from moisture and atmospheric components.<sup>[1]</sup>

## Stability Profile

While specific stability studies for this compound are not widely published, piperidine derivatives can be susceptible to degradation under certain conditions. Forced degradation studies are recommended to understand its stability profile.

Forced Degradation Study Protocol:

Forced degradation studies should be conducted to assess the stability of the molecule under various stress conditions, including:<sup>[8]</sup>

- Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N HCl) at elevated temperatures.
- Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 N NaOH) at elevated temperatures.
- Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
- Thermal Degradation: Exposure to dry heat.
- Photolytic Degradation: Exposure to UV and visible light.

The degradation products should be analyzed by a stability-indicating HPLC method to identify and quantify any impurities formed.

## Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific toxicology report for **1-Benzyl-4-methylpiperidin-3-one hydrochloride** is not available, data from analogous piperidine compounds suggest that it should be handled with care.<sup>[9][10]</sup>

## Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield should be worn.<sup>[9]</sup>
- Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) are essential.<sup>[9]</sup>

- Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[9]
- Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[9]

## Handling Procedures

- Work in a well-ventilated area, preferably in a chemical fume hood.[9]
- Avoid inhalation of dust and contact with skin and eyes.[9]
- Wash hands thoroughly after handling.[9]
- In case of a spill, contain the material and clean up using appropriate procedures and equipment.

## Conclusion

**1-Benzyl-4-methylpiperidin-3-one hydrochloride** is a vital building block in modern pharmaceutical synthesis. This guide has synthesized the available technical information and provided a framework for its scientific evaluation and safe handling. While there are gaps in the publicly available experimental data, the methodologies outlined herein will enable researchers to characterize the compound comprehensively and utilize it effectively in their research and development endeavors.

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